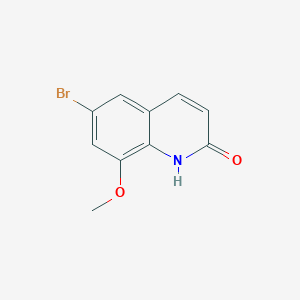

6-bromo-8-methoxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18319508

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO2 |

|---|---|

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 6-bromo-8-methoxy-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |

| Standard InChI Key | UFEZXECGOCKZIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=CC(=C1)Br)C=CC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-8-methoxyquinolin-2(1H)-one (C₁₀H₈BrNO₂) consists of a quinoline backbone modified with a lactam ring at position 2, a bromine atom at position 6, and a methoxy group (-OCH₃) at position 8. The bromine atom introduces electrophilic reactivity, while the methoxy group enhances solubility and influences electronic distribution across the aromatic system .

Physical Properties

While direct data for 6-bromo-8-methoxyquinolin-2(1H)-one is limited, analogous compounds provide insights:

-

Melting Point: Brominated quinolinones typically exhibit high melting points due to strong intermolecular interactions. For example, 6-bromoquinolin-2(1H)-one melts at 269–270°C . The methoxy group likely reduces crystallinity, slightly lowering the melting point compared to non-methoxylated analogs.

-

Density: Estimated at ~1.6 g/cm³, consistent with brominated aromatics .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, as seen in structurally similar 4-hydroxy-8-methoxyquinolin-2(1H)-one .

Table 1: Comparative Physicochemical Properties of Quinolinone Derivatives

Synthetic Methodologies

Bromination of Precursor Quinolinones

The synthesis of 6-bromo-8-methoxyquinolin-2(1H)-one typically begins with regioselective bromination of a methoxy-substituted quinolinone precursor. A reported method for analogous compounds involves using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C . For example, 6-bromoquinolin-2(1H)-one is synthesized via bromination of quinolin-2(1H)-one derivatives under controlled conditions .

Methoxylation Strategies

Introducing the methoxy group at position 8 can be achieved through:

-

Nucleophilic Aromatic Substitution: Reaction with sodium methoxide (NaOCH₃) in the presence of a copper catalyst.

-

Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination conditions to install the methoxy group post-bromination .

Key Reaction Steps:

-

Bromination:

Quinolin-2(1H)-one + NBS → 6-Bromoquinolin-2(1H)-one . -

Methoxylation:

6-Bromoquinolin-2(1H)-one + NaOCH₃/CuI → 6-Bromo-8-methoxyquinolin-2(1H)-one.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Structural confirmation relies on:

-

¹H/¹³C NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .

-

IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Biological Activities and Mechanisms

Antimicrobial Properties

Quinolinones with bromine and methoxy substituents exhibit broad-spectrum antimicrobial activity. For instance, 4-hydroxy-8-methoxyquinolin-2(1H)-one demonstrates antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting essential enzymes . The bromine atom in 6-bromo-8-methoxyquinolin-2(1H)-one likely enhances these effects through increased electrophilicity, facilitating interactions with microbial targets .

Antioxidant Applications

Methoxy-substituted quinolinones act as radical scavengers. The methoxy group donates electron density, stabilizing reactive oxygen species (ROS). In food and cosmetic formulations, such compounds delay oxidative degradation, as observed in 4-hydroxy-8-methoxyquinolin-2(1H)-one .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling, enabling diversity-oriented synthesis .

Material Science

In organic electronics, brominated quinolinones act as electron-transport materials in OLEDs due to their stable aromatic systems and tunable electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume